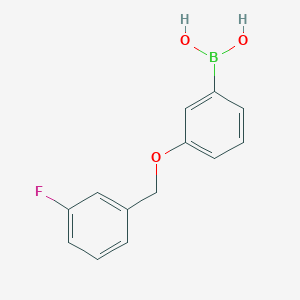

(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid

Descripción

(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative featuring a fluorinated benzyloxy substituent on the phenyl ring. Boronic acids are widely utilized in organic synthesis, catalysis, and medicinal chemistry due to their ability to form reversible covalent bonds with diols and amines, enabling applications in Suzuki-Miyaura cross-couplings, enzyme inhibition, and sensor development . The 3-fluorobenzyloxy group in this compound introduces steric and electronic effects that influence its reactivity, solubility, and biological interactions.

Propiedades

IUPAC Name |

[3-[(3-fluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVHSTHPCKWLSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=CC(=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584761 | |

| Record name | {3-[(3-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-62-2 | |

| Record name | B-[3-[(3-Fluorophenyl)methoxy]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(3-Fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of (3-fluorobenzyl) alcohol with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the formation of the boronic acid derivative .

Industrial Production Methods: Industrial production of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels .

Análisis De Reacciones Químicas

Types of Reactions: (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: The compound can be reduced to form boronates or other reduced species.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Phenols or quinones.

Reduction: Boronates or borinic acids.

Substitution: Substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mecanismo De Acción

The mechanism of action of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is particularly useful in the design of enzyme inhibitors, where the compound can bind to the active site of the enzyme and inhibit its activity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Halogenated Derivatives

The position and nature of substituents significantly alter the physicochemical and biological properties of boronic acids. Key analogs include:

*Calculated based on molecular formula.

- Electron-Withdrawing Effects : Fluorine and chlorine substituents increase acidity (lower pKa) of the boronic acid, enhancing its reactivity in cross-coupling reactions. For instance, trifluoromethoxy analogs (-OCF₃) exhibit pKa values ~8.5, comparable to other halogenated derivatives .

- Steric Hindrance : Ortho-substituted analogs (e.g., 2-benzyloxy) show reduced catalytic efficiency in amide bond formation compared to para-substituted derivatives due to hindered boron-diol interactions .

Antimicrobial Potential

Trifluoromethoxy phenylboronic acids demonstrate moderate antibacterial activity against Staphylococcus aureus (MIC = 64–128 µg/mL), attributed to their ability to disrupt bacterial membrane integrity . Chlorinated derivatives, such as (2-((3-Chlorobenzyl)oxy)phenyl)boronic acid, are hypothesized to exhibit similar mechanisms but require empirical validation .

Tubulin Polymerization Inhibition

Boronic acid-containing cis-stilbenes, such as compound 13c (IC₅₀ = 21 µM), inhibit tubulin polymerization by mimicking combretastatin A-3. The boronic acid group enhances water solubility while maintaining apoptotic activity in cancer cells (e.g., Jurkat cells at 10⁻⁸ M) .

Fungal Histone Deacetylase (HDAC) Inhibition

(2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl)boronic acid inhibits appressorium formation in Magnaporthe oryzae at 1 µM, outperforming trichostatin A (1.5 µM). This highlights the role of boronic acids in disrupting fungal epigenetics .

Physicochemical Properties

- Acidity : Fluorinated benzyloxy groups lower the pKa of boronic acids (e.g., pKa ~8.5 for -OCF₃ vs. ~9.2 for unsubstituted phenylboronic acid), enhancing their reactivity under physiological conditions .

- Solubility : Polar substituents like methoxyethyl improve aqueous solubility, critical for drug delivery . Conversely, dichlorinated derivatives exhibit higher logP values (e.g., ~3.5), favoring membrane permeability .

- Stability : Boronic esters (e.g., pinacol) protect the boronic acid moiety from oxidation, as seen in prochelators like BSIH-PD .

Actividad Biológica

(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure : The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols. This characteristic is crucial for its interactions with biological targets, including enzymes and receptors.

Mechanism of Action :

- Reversible Binding : The boronic acid moiety interacts with diols in target molecules, leading to modulation of their function. This interaction can influence cellular signaling pathways and gene expression.

- Enzyme Inhibition : Studies have shown that (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid can inhibit the activity of various enzymes, including proteases and kinases. This inhibition occurs through the formation of boronate esters with diol-containing active sites .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of phenylboronic acids, including derivatives like (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid. The compound has demonstrated moderate activity against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | Moderate |

| Aspergillus niger | Higher activity than Candida |

| Escherichia coli | Lower MIC than some approved antifungals |

The presence of the fluorine substituent enhances the compound's lipophilicity and binding affinity to biological targets, which may contribute to its increased antimicrobial efficacy .

Anticancer Potential

Research indicates that phenylboronic acids exhibit antiproliferative effects against cancer cells. In vitro studies have shown that compounds similar to (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid can induce cell cycle arrest and apoptosis in cancer cell lines:

- Cell Lines Tested : A2780 ovarian cancer cells, among others.

- Mechanism : Induction of apoptosis via caspase activation and alteration of key signaling pathways involved in cell proliferation .

Pharmacokinetics

The pharmacokinetic profile of (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid is characterized by its molecular weight (approximately 246 Da), which influences its absorption and distribution in biological systems. The compound's ability to form reversible bonds allows for prolonged interaction with target proteins, potentially enhancing therapeutic effects while minimizing toxicity.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various phenylboronic acids against Candida albicans and Escherichia coli. The results indicated that fluorinated derivatives exhibited superior activity compared to non-fluorinated counterparts, suggesting a structure-activity relationship where fluorination plays a critical role in enhancing biological efficacy .

-

Anticancer Activity :

- In another investigation, a series of phenylboronic acids were assessed for their antiproliferative potential across multiple cancer cell lines. Results showed significant growth inhibition correlated with the presence of specific substituents on the phenyl ring, indicating that modifications can lead to improved anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.